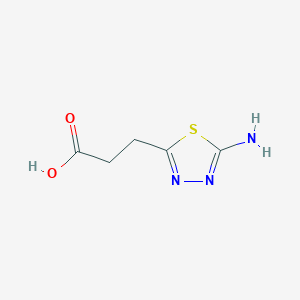

3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid

Beschreibung

Historical Development of 1,3,4-Thiadiazole Chemistry

The development of 1,3,4-thiadiazole chemistry traces its origins to the discovery of phenylhydrazines and hydrazine compounds in the late nineteenth century. The first 1,3,4-thiadiazole was described by Fischer in 1882, marking the beginning of systematic investigation into this important class of heterocyclic compounds. However, the true nature of the ring system was not fully demonstrated until 1890 when Freund and Kuh provided conclusive evidence for the structure and properties of these five-membered heterocycles.

The systematic study of thiadiazole chemistry gained significant momentum throughout the twentieth century as researchers recognized the unique properties conferred by the combination of sulfur and nitrogen atoms within the five-membered aromatic ring system. The development of synthetic methodologies for thiadiazole derivatives has been closely linked to advances in understanding hydrazine chemistry and the cyclization reactions that enable formation of the characteristic ring structure. Early synthetic approaches focused on the cyclization of thiosemicarbazides and related compounds, establishing fundamental reaction pathways that continue to be employed in modern synthetic chemistry.

The historical progression of thiadiazole chemistry has been marked by several key milestones, including the development of efficient synthetic routes, the elucidation of structure-activity relationships, and the recognition of biological significance. The parent molecule 1,3,4-thiadiazole was successfully synthesized in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This achievement represented a significant advancement in the field and opened new avenues for the systematic exploration of substituted derivatives.

Classification and Nomenclature of Thiadiazole Compounds

Thiadiazoles constitute a subfamily of azole compounds, with their nomenclature originating from the Hantzsch-Widman system. Structurally, these compounds are characterized as five-membered heterocyclic systems containing one sulfur atom and two nitrogen atoms. The aromatic character of these rings is maintained through the presence of two double bonds and one of the lone pairs of electrons from the sulfur atom.

Four constitutional isomers are possible within the thiadiazole family, differing in the relative positions of the sulfur and nitrogen atoms. These isomers include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The nomenclature system incorporates the locations of each heteroatom, with the first number in the sequence referring to the position of the sulfur atom. Among these isomers, 1,3,4-thiadiazole has emerged as the most significant from both synthetic and biological perspectives.

Table 1: Classification of Thiadiazole Isomers

| Isomer Type | Sulfur Position | Nitrogen Positions | Structural Formula | Biological Significance |

|---|---|---|---|---|

| 1,2,3-Thiadiazole | Position 1 | Positions 2,3 | C₂H₂N₂S | Limited applications |

| 1,2,4-Thiadiazole | Position 1 | Positions 2,4 | C₂H₂N₂S | Moderate interest |

| 1,2,5-Thiadiazole | Position 1 | Positions 2,5 | C₂H₂N₂S | Specialized uses |

| 1,3,4-Thiadiazole | Position 1 | Positions 3,4 | C₂H₂N₂S | Highest biological activity |

The systematic naming of substituted thiadiazole derivatives follows established International Union of Pure and Applied Chemistry principles, with substituents numbered according to their positions on the five-membered ring. The compound 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid exemplifies this nomenclature system, where the propanoic acid chain is attached at the 2-position of the thiadiazole ring, and an amino group occupies the 5-position.

Discovery and Scientific Significance of this compound

The compound this compound, bearing the Chemical Abstracts Service registry number 66030-27-1, represents a significant achievement in the synthetic chemistry of amino-substituted thiadiazole derivatives. This compound features a molecular formula of C₅H₇N₃O₂S and a molecular weight of 173.19 grams per mole. The structural complexity of this compound arises from the combination of the heterocyclic thiadiazole core with both amino and carboxylic acid functional groups.

The scientific significance of this compound lies in its unique structural features that combine multiple pharmacologically relevant motifs within a single molecular framework. The presence of the 5-amino substitution on the thiadiazole ring represents a critical structural element that has been associated with enhanced biological activity in numerous related compounds. The propanoic acid side chain provides additional functionality that can participate in various intermolecular interactions and metabolic processes.

Table 2: Molecular Properties of this compound

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₅H₇N₃O₂S | Elemental Analysis |

| Molecular Weight | 173.19 g/mol | Mass Spectrometry |

| Melting Point | 242-243°C | Thermal Analysis |

| Chemical Abstracts Service Number | 66030-27-1 | Registry Assignment |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic Nomenclature |

The discovery and characterization of this compound has contributed significantly to the understanding of structure-activity relationships within the thiadiazole family. Research has demonstrated that the specific positioning of functional groups in this molecule creates a unique three-dimensional arrangement that influences both chemical reactivity and potential biological interactions.

Importance in Heterocyclic Organic Chemistry

The significance of this compound within the broader context of heterocyclic organic chemistry extends beyond its individual properties to encompass its role as a representative member of the biologically important thiadiazole class. Heterocyclic compounds containing nitrogen and sulfur atoms have demonstrated exceptional importance in medicinal chemistry, with the thiadiazole nucleus serving as a crucial structural element in numerous pharmaceutical applications.

The 1,3,4-thiadiazole framework exhibits remarkable versatility in its ability to serve as a scaffold for the development of compounds with diverse biological activities. The strong aromaticity of the ring system contributes to enhanced in vivo stability, while the specific electronic properties of the nitrogen and sulfur heteroatoms create unique opportunities for molecular recognition and binding interactions. These characteristics have made thiadiazole derivatives particularly valuable in the design of compounds targeting various biological systems.

Contemporary research in heterocyclic chemistry has increasingly focused on the development of novel synthetic methodologies for the preparation of substituted thiadiazole derivatives. The synthesis of compounds such as this compound requires sophisticated understanding of cyclization reactions, functional group compatibility, and purification techniques. The development of efficient synthetic routes to these compounds has enabled systematic exploration of structure-activity relationships and has facilitated the discovery of new applications.

Table 3: Synthetic Approaches to Thiadiazole Derivatives

| Starting Material | Cyclization Method | Yield Range | Temperature Conditions | Reference Application |

|---|---|---|---|---|

| Thiosemicarbazides | Acid-catalyzed cyclization | 65-85% | 100-120°C | General synthesis |

| Diacylhydrazines | Phosphorus sulfide treatment | 70-90% | 80-100°C | Specialized derivatives |

| Hydrazine derivatives | Oxidative cyclization | 60-80% | 105-110°C | Amino-substituted products |

| Thioacylhydrazines | Base-catalyzed cyclization | 75-95% | 90-110°C | Functionalized analogs |

The importance of thiadiazole chemistry in contemporary research is further emphasized by the continuing development of new applications and the discovery of novel biological activities. The compound this compound serves as an excellent example of how systematic modification of the thiadiazole core can lead to compounds with unique properties and potential applications. The presence of both amino and carboxylic acid functional groups in this molecule provides multiple sites for further chemical modification and derivatization.

Eigenschaften

IUPAC Name |

3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-5-8-7-3(11-5)1-2-4(9)10/h1-2H2,(H2,6,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWZBJXCDVCSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342440 | |

| Record name | 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66030-27-1 | |

| Record name | 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Table 1: Optimization of Synthesis Conditions

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 |

| 2 | Acetonitrile | 170 | 25 | 79 |

| 3 | Water | 180 | 25 | 28 |

| 4 | Acetate | 180 | 25 | 64 |

Alternative Synthetic Routes

In addition to cyclization reactions, alternative synthetic routes have been explored:

Reactions with Amino Acids : Some methods involve the direct reaction of amino acids with thiourea derivatives under acidic conditions.

Use of Catalysts : Employing catalysts can facilitate the formation of intermediates more efficiently, leading to higher overall yields.

Once synthesized, the characterization of this compound is essential to confirm its structure and purity:

Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used.

Chromatographic Techniques : High-performance liquid chromatography (HPLC) is employed to assess purity levels.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial and anticancer effects. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various pathogens and cancer cell lines. For instance, a study demonstrated that certain thiadiazole derivatives showed up to 41 times more toxicity against cancer cells compared to normal cells, highlighting their potential as selective anticancer agents .

Mechanism of Action

The mechanism often involves the inhibition of specific enzymes such as urease, which is crucial for the survival of pathogens like Helicobacter pylori. Inhibition of urease leads to a decrease in pH levels detrimental to bacterial survival. Moreover, some derivatives have shown promising results as agonists for free fatty acid receptors, suggesting a role in metabolic regulation .

Agricultural Applications

Pesticidal Activity

Thiadiazole derivatives have also been explored for their insecticidal properties. Certain compounds have demonstrated effectiveness against agricultural pests, making them candidates for developing new pesticides. The structural diversity of thiadiazoles allows for modifications that enhance their bioactivity and selectivity towards target pests .

Material Science

Electronic Properties

In material science, thiadiazole compounds are investigated for their electronic properties. Their ability to form stable structures makes them suitable for applications in organic electronics and photovoltaics. Research has shown that incorporating thiadiazole into polymer matrices can enhance conductivity and stability .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing their normal function. The thiadiazole ring is known to interact with various biological pathways, making it a versatile scaffold for drug development .

Vergleich Mit ähnlichen Verbindungen

Thiadiazole Derivatives with Propanoic Acid Chains

Key Observations :

- Amino vs. Carbamoyl Substitution: The amino group in this compound enhances reactivity for further functionalization (e.g., in CoViTris2022 synthesis), whereas carbamoyl or alkyl substituents (as in ) reduce polarity and may alter bioavailability.

- Hybrid Structures: ChloViD2022 combines the thiadiazole core with a quinoline moiety, demonstrating enhanced antiviral activity compared to simpler analogs .

Thiazole-Based Propanoic Acid Derivatives

Key Observations :

- Thiazole vs. Thiadiazole : Thiazole derivatives (e.g., ) exhibit distinct electronic properties due to the absence of a sulfur atom in the second heterocyclic position. This difference impacts binding affinity; thiadiazoles often show stronger interactions with enzymatic targets like SARS-CoV-2 RdRp .

Chlorinated Phenylpropanoic Acid Derivatives

Key Observations :

- Chlorination Effects: Chlorinated derivatives (e.g., ) exhibit enhanced antimicrobial activity compared to non-halogenated analogs. However, their mechanism differs from thiadiazole-based compounds, targeting bacterial membranes rather than viral enzymes.

Biologische Aktivität

3-(5-Amino-1,3,4-thiadiazol-2-yl)propanoic acid is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, synthesizing findings from various studies and research articles.

1. Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its pharmacological potential , including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The presence of the thiadiazole ring contributes to the compound's ability to interact with biological targets effectively due to its unique electronic properties and stability under various conditions .

2.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Compounds containing the thiadiazole moiety have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to higher values depending on the specific derivative .

- Fungal Activity : Some derivatives also demonstrate antifungal activity against strains like Candida albicans and Aspergillus niger, indicating a broad spectrum of action .

2.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Proliferation Inhibition : Studies have reported that certain derivatives exhibit moderate to high inhibition of cancer cell lines such as A549 (lung cancer), SMMC-7721 (liver cancer), and Hela (cervical cancer). For example, one study found that specific analogs achieved IC50 values indicating significant effectiveness in inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | A549 | 15 |

| B | SMMC-7721 | 10 |

| C | Hela | 20 |

2.3 Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives have been documented through in vivo studies where compounds were tested for their ability to reduce inflammation markers. The results suggest that these compounds can effectively modulate inflammatory pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of enzymes involved in disease processes. For instance, some compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

4. Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Study on Anticancer Activity : A recent study synthesized a series of thiadiazole derivatives and evaluated their anticancer effects using the CCK-8 method. The findings indicated that certain compounds significantly inhibited tumor growth in vitro and could serve as lead compounds for further development .

5. Conclusion

The compound this compound exhibits promising biological activities across multiple domains including antimicrobial and anticancer effects. Its unique structural features contribute to its pharmacological potential, making it a valuable candidate for further research and development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid derivatives, and how are their structures validated?

- Methodology : Derivatives are typically synthesized via condensation reactions using thiadiazole precursors with propanoic acid moieties under reflux conditions. For example, brominated analogs can be synthesized by reacting 5-amino-1,3,4-thiadiazole with brominated reagents in acetic acid, followed by purification via recrystallization (e.g., methanol or propanol) .

- Structural Validation :

- 1H/13C NMR : Characteristic peaks include δ 2.5–3.5 ppm (propanoic acid CH2), δ 8.0–9.0 ppm (thiadiazole protons), and δ 160–180 ppm (C=O) .

- IR Spectroscopy : Absorbance at 1700–1750 cm⁻¹ (carboxylic acid C=O) and 3200–3400 cm⁻¹ (N-H stretching) .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 38.1%, H: 3.3%, N: 17.6% for brominated derivatives) .

Q. How can researchers optimize reaction yields for thiadiazole-propanoic acid conjugates?

- Key Parameters :

- Reagent Ratios : A 1:1.2 molar ratio of thiadiazole to propanoic acid derivatives improves coupling efficiency .

- Catalysts : NaBH3CN in methanol enhances reductive amination (85–90% yields) .

- Temperature : Reflux conditions (80–100°C) are critical for cyclization reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, aryl substitution) influence the bioactivity of thiadiazole-propanoic acid derivatives?

- Case Study :

- Brominated Derivatives : 3-(5-Bromo-1,3,4-thiadiazol-2-yl)propanoic acid shows enhanced antimicrobial activity (MIC: 8 µg/mL against S. aureus) compared to non-halogenated analogs .

- Aryl-Substituted Analogs : Derivatives with 4-fluorophenyl or 4-chlorophenyl groups exhibit improved binding to mycobacterial enzymes (IC50: 12–18 µM) .

Q. What analytical challenges arise in resolving spectral data contradictions for thiadiazole-propanoic acid derivatives?

- Common Issues :

- Overlapping NMR Peaks : Aromatic protons in thiadiazole (δ 8.0–9.0 ppm) may overlap with propanoic acid signals. Use 2D NMR (COSY, HSQC) for resolution .

- Mass Spectrometry Fragmentation : Thiadiazole rings fragment preferentially, complicating molecular ion detection. High-resolution MS (HRMS) with ESI+ is recommended .

Q. How can molecular docking guide the design of thiadiazole-propanoic acid analogs with therapeutic potential?

- Protocol :

- Target Selection : Use enzymes like mycobacterial enoyl-ACP reductase (InhA) or bacterial dihydrofolate reductase (DHFR) .

- Docking Software : AutoDock Vina or Schrödinger Suite with OPLS4 force field .

- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC50 values .

- Example : Derivatives with 4-methylthiazole substitutions showed strong binding to InhA (ΔG: −9.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.